2-methyl-3,4-dihydro-2H-naphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3,4-dihydro-2H-naphthalen-1-one is a stable isotope-labeled compound with the molecular formula C5[13C]6H12O and a molecular weight of 166.17 . This compound is a derivative of 2-methyl-1-tetralone, where six carbon atoms are replaced with the carbon-13 isotope. It is primarily used in scientific research for tracing and studying metabolic pathways due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-methyl-1-tetralone involves a one-pot method that includes hydrogen drawing and methylation of 1-tetralone. The conventional methylation reagent, methyl iodide, is replaced with methyl trifluoroacetate, methyl p-benzenesulfonate, or methyl bromide to generate 1-tetralone-2-methyl formate . The reaction proceeds with hydrobromic acid, and the product is collected through reduced pressure distillation, resulting in 2-methyl-1-tetralone with a high yield of 84.3% .
Industrial Production Methods
Industrial production methods for 2-methyl-1-tetralone-13C6 are not explicitly detailed in the available literature. the synthesis likely follows similar routes as the laboratory preparation, with additional steps to incorporate the carbon-13 isotope.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: Aerobic α-hydroxylation in imidazol-based ionic liquids.
Reduction: Reduction reactions to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Imidazol-based ionic liquids, dioxygen as the oxidant.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
Oxidation: α-Hydroxy-2-methyl-1-tetralone.
Reduction: 2-methyl-1-tetralol.
Substitution: Substituted tetralone derivatives.
Scientific Research Applications
2-methyl-3,4-dihydro-2H-naphthalen-1-one is used extensively in scientific research, including:
Chemistry: Studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology: Tracing metabolic pathways in biological systems.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used as a reference material in quality control and standardization processes
Mechanism of Action
The mechanism of action of 2-methyl-1-tetralone-13C6 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for detailed tracking of the compound’s distribution and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with the labeled compound .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-tetralone: The non-labeled version of the compound.
1-Tetralone: A precursor in the synthesis of 2-methyl-1-tetralone.
2-Methyl-1-tetralol: The reduced form of 2-methyl-1-tetralone.
Uniqueness
2-methyl-3,4-dihydro-2H-naphthalen-1-one is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This labeling provides a significant advantage over non-labeled compounds in studies requiring detailed metabolic and kinetic analysis .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3/i4+1,6+1,7+1,8+1,9+1,11+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANIBVZSZGNMNB-MEHVTQSOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH]1[13CH2][13CH2][13C]2=[13CH]C=CC=C2[13C]1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.